molecular formula C12H26 B3048532 Octane, 4,4-diethyl- CAS No. 17312-42-4

Octane, 4,4-diethyl-

Cat. No.: B3048532
CAS No.: 17312-42-4
M. Wt: 170.33 g/mol
InChI Key: FTEQKVNFZNDQJG-UHFFFAOYSA-N
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Description

Octane, 4,4-diethyl-: is an organic compound with the chemical formula C12H26 . It is a branched alkane, which means it consists of a chain of carbon atoms with additional carbon branches. This compound is a colorless liquid with a characteristic odor and is primarily used as a solvent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octane, 4,4-diethyl- can be synthesized through the reaction of 1,7-dibromoheptane with ethyl magnesium bromide. This reaction forms the corresponding hydrocarbon compound . The reaction typically requires anhydrous conditions and is carried out in a solvent such as diethyl ether or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of Octane, 4,4-diethyl- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octane, 4,4-diethyl- can undergo oxidation reactions, typically forming alcohols, aldehydes, or carboxylic acids depending on the reaction conditions and reagents used.

    Reduction: This compound can be reduced to form simpler hydrocarbons, although this is less common.

    Substitution: It can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups, such as halogens.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed:

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Halogenated alkanes.

Scientific Research Applications

Chemistry: Octane, 4,4-diethyl- is used as a solvent in organic synthesis and chromatography. Its non-polar nature makes it suitable for dissolving non-polar compounds and facilitating various chemical reactions .

Biology and Medicine: While not commonly used directly in biological or medical applications, its derivatives and related compounds are studied for their potential biological activities and pharmacological properties .

Industry: In the industrial sector, Octane, 4,4-diethyl- is used in the formulation of cleaning agents, degreasers, and other solvent-based products. Its ability to dissolve organic compounds makes it valuable in manufacturing processes .

Mechanism of Action

The mechanism of action of Octane, 4,4-diethyl- primarily involves its role as a solvent. It interacts with other molecules through van der Waals forces and dispersion forces, facilitating the dissolution and reaction of non-polar compounds. Its molecular structure allows it to effectively solvate other hydrocarbons and organic molecules, enhancing their reactivity and stability in various chemical processes .

Comparison with Similar Compounds

  • Octane, 4,5-diethyl-
  • Nonane, 4-ethyl-5-methyl-
  • 5,6-Dimethyldecane
  • Undecane, 5-methyl-

Comparison: Octane, 4,4-diethyl- is unique due to its specific branching at the 4th carbon position, which influences its physical and chemical properties. Compared to its isomers like Octane, 4,5-diethyl-, it may exhibit different boiling points, melting points, and reactivity due to the position of the ethyl groups. These differences can affect its solubility, volatility, and suitability for various applications .

Properties

IUPAC Name

4,4-diethyloctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-5-9-11-12(7-3,8-4)10-6-2/h5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEQKVNFZNDQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(CC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50607109
Record name 4,4-Diethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17312-42-4
Record name 4,4-Diethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octane, 4,4-diethyl-
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